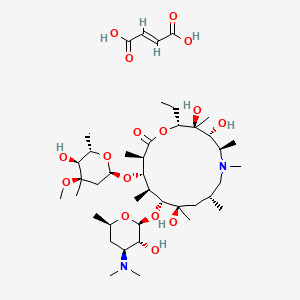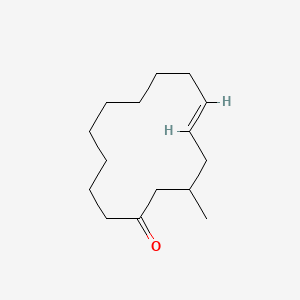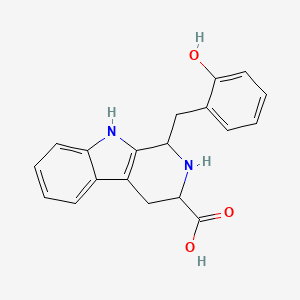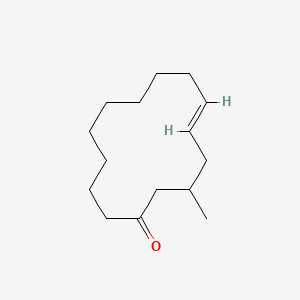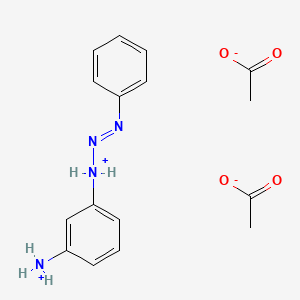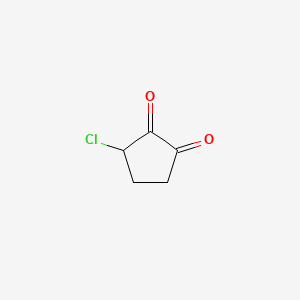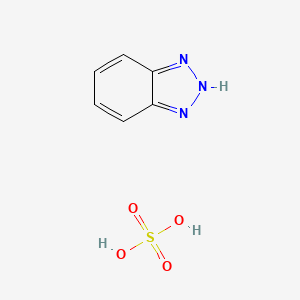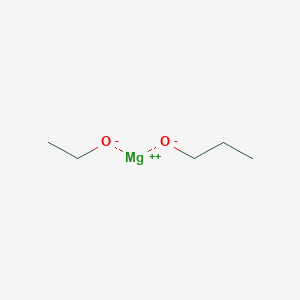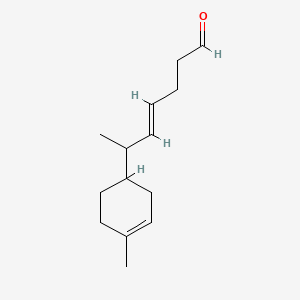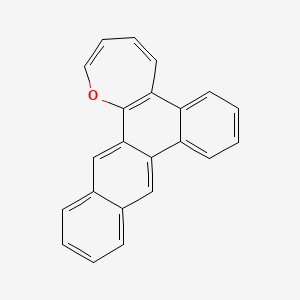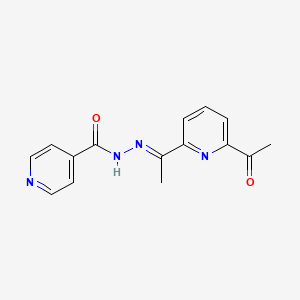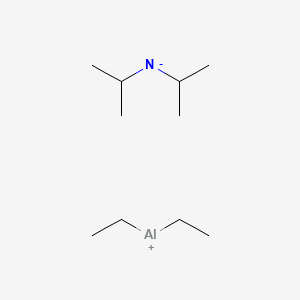
Diethylaluminium diisopropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaluminium diisopropylamide is an organoaluminium compound with the molecular formula C10H24AlN. It is a colorless liquid that is used primarily in organic synthesis as a strong base and nucleophile. This compound is known for its ability to deprotonate a variety of substrates, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylaluminium diisopropylamide can be synthesized through the reaction of diethylaluminium chloride with diisopropylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems to manage the heat generated during the reaction. The process is carefully monitored to ensure the purity and yield of the final product. The compound is usually stored in sealed containers to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Diethylaluminium diisopropylamide undergoes several types of chemical reactions, including:
Deprotonation: It acts as a strong base, capable of deprotonating a wide range of acidic substrates.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Coordination Chemistry: It can form complexes with various metal ions, which can be used in catalytic processes.
Common Reagents and Conditions
Deprotonation: Commonly carried out in non-polar solvents such as hexane or toluene, under an inert atmosphere.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Coordination Chemistry: Often involves the use of transition metal salts and ligands to form stable complexes.
Major Products
The major products formed from reactions involving this compound depend on the specific substrates and conditions used. For example, deprotonation reactions yield the corresponding anions, while nucleophilic substitution reactions produce substituted organic compounds.
Scientific Research Applications
Diethylaluminium diisopropylamide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a strong base and nucleophile in the synthesis of complex organic molecules.
Catalysis: Employed in the formation of metal complexes that act as catalysts in various chemical reactions.
Polymerization: Utilized in the polymerization of olefins to produce high-density polyethylene and other polymers.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The primary mechanism by which diethylaluminium diisopropylamide exerts its effects is through deprotonation and nucleophilic attack. The compound’s aluminium center coordinates with the substrate, facilitating the removal of a proton or the substitution of a leaving group. This process involves the formation of a transient complex, which then dissociates to yield the final product.
Comparison with Similar Compounds
Similar Compounds
Diethylaluminium chloride: Similar in structure but lacks the diisopropylamide group, making it less effective as a base.
Dimethylaluminium chloride: Another organoaluminium compound with similar reactivity but different steric properties.
Diethylaluminium cyanide: Used in hydrocyanation reactions, differing in its functional group and reactivity.
Uniqueness
Diethylaluminium diisopropylamide is unique due to its combination of strong basicity and nucleophilicity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metals also makes it valuable in catalysis and polymerization processes.
Properties
CAS No. |
68006-53-1 |
|---|---|
Molecular Formula |
C10H24AlN |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
diethylalumanylium;di(propan-2-yl)azanide |
InChI |
InChI=1S/C6H14N.2C2H5.Al/c1-5(2)7-6(3)4;2*1-2;/h5-6H,1-4H3;2*1H2,2H3;/q-1;;;+1 |
InChI Key |
WSRUAICHQPRQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al+]CC.CC(C)[N-]C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



